Samidin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Application in Anti-Inflammatory Research

Summary of the Application: Samidin, a natural coumarin compound found in several plants, has been studied for its anti-inflammatory properties . The research focused on the effects of Samidin on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells .

Methods of Application or Experimental Procedures: The experimental procedure involved stimulating RAW 264.7 cells with lipopolysaccharide (LPS) and then treating them with Samidin . The researchers then measured the production of nitric oxide and the gene expression levels of inducible nitric oxide synthase and cyclooxygenase-2 . They also conducted an electrophoretic mobility shift assay to assess the effects of Samidin on NF-κB and AP-1 DNA-binding affinity .

Results or Outcomes Obtained: The results demonstrated that Samidin significantly inhibited the production of nitric oxide, as well as the gene expression levels of inducible nitric oxide synthase and cyclooxygenase-2 . Furthermore, Samidin significantly suppressed NF-κB and AP-1 DNA-binding affinity . Both the NF-κB subunit p65 and the AP-1-related c-jun were markedly inhibited by Samidin . The time course experiment demonstrated that Samidin showed significant inhibitory effect on p38 and JNK activation . Furthermore, tumor necrosis factor-α mRNA level were remarkably down-regulated by Samidin in LPS-stimulated macrophages based on quantitative-real-time polymerase chain reaction .

These results suggest that Samidin has potential to be developed as a therapeutic agent for various inflammatory diseases .

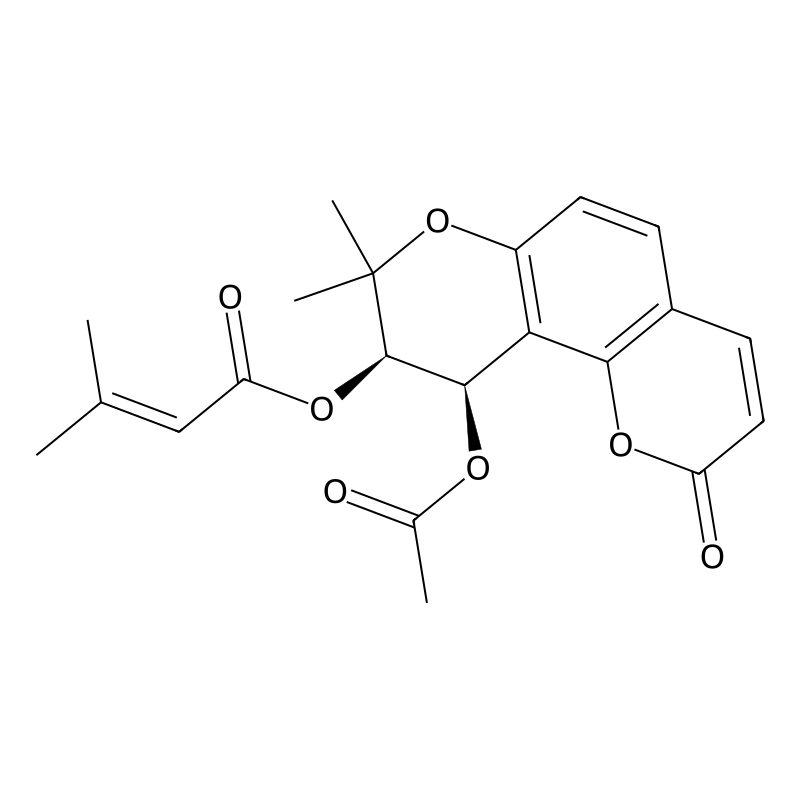

Samidin is a natural compound identified primarily in the plant Seseli resinosum, belonging to the Apiaceae family. Its chemical structure is characterized by the formula and it has a CAS number of 477-33-8. Samidin is known for its complex molecular configuration, which includes various functional groups that contribute to its biological activity and potential applications in medicinal chemistry.

Research has shown that samidin exhibits notable anti-inflammatory properties. It significantly inhibits the production of nitric oxide and reduces gene expression levels of inducible nitric oxide synthase in activated macrophages. This suggests that samidin could play a role in mitigating inflammatory responses, which is crucial for developing therapeutic agents against inflammatory diseases .

The synthesis of samidin can be approached through various methods, including:

- Natural extraction: Isolated from Seseli resinosum through solvent extraction methods.

- Chemical synthesis: Laboratory synthesis has been explored using established organic chemistry techniques to replicate its structure and functional groups .

These methods ensure that samidin can be obtained in sufficient quantities for research and potential therapeutic applications.

Samidin has several potential applications, primarily in the fields of:

- Pharmaceuticals: Due to its anti-inflammatory properties, it may be developed into drugs targeting inflammatory diseases.

- Cosmetics: Its antioxidant properties could be leveraged in skincare formulations.

- Agriculture: Potential use as a natural pesticide or growth enhancer owing to its biological activity.

Interaction studies have indicated that samidin may interact with various biological pathways. For instance, it has been shown to suppress nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) and activator protein 1 (AP-1) mediated gene expressions, which are crucial in inflammation and immune responses . Further studies are needed to fully elucidate its interaction mechanisms at the molecular level.

Samidin shares structural and functional similarities with several other compounds. Here are some notable comparisons:

| Compound | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Visnadin | Similar backbone | Antioxidant properties | More potent against certain pathogens |

| Dihydrosamidin | Close structural resemblance | Anti-inflammatory effects | Different stereochemistry |

| Ethylkhellactone | Related product from hydrolysis | Anti-inflammatory effects | Derived from samidin |

Each of these compounds exhibits unique features that differentiate them from samidin while still retaining similar biological activities. This highlights the importance of structural nuances in determining the specific effects and applications of these compounds.

Molecular Targets

Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Pathway Modulation

Samidin demonstrates significant inhibitory effects on the nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathway, a critical transcriptional regulator involved in inflammatory responses [11]. Research conducted using lipopolysaccharide-stimulated RAW 264.7 macrophages revealed that samidin effectively suppresses nuclear factor kappa-light-chain-enhancer of activated B cells activation through multiple mechanisms [11] [13]. The compound specifically targets the nuclear factor kappa-light-chain-enhancer of activated B cells subunit p65, demonstrating marked inhibition of this key transcriptional component [11] [13].

Electrophoretic mobility shift assays have provided compelling evidence of samidin's ability to interfere with nuclear factor kappa-light-chain-enhancer of activated B cells function [11] [13]. These studies demonstrate that samidin significantly reduces the nuclear factor kappa-light-chain-enhancer of activated B cells complex formation and subsequent transcriptional activity [11]. The modulation occurs through direct interference with the pathway's regulatory mechanisms, resulting in downstream suppression of pro-inflammatory mediator production [11] [13].

Activator Protein 1 Regulation Mechanisms

Samidin exhibits potent regulatory effects on the activator protein 1 transcription factor complex, another crucial mediator of inflammatory gene expression [11] [13]. The compound demonstrates significant inhibitory activity against activator protein 1 through targeted suppression of its constituent components [11]. Specifically, samidin markedly inhibits c-jun, a critical component of the activator protein 1 complex that plays essential roles in cellular proliferation and apoptosis [11] [13].

The regulatory mechanism involves direct interference with activator protein 1 complex assembly and function [11] [13]. Research findings indicate that samidin effectively disrupts the normal activator protein 1 signaling cascade, leading to reduced transcriptional activity of genes under activator protein 1 control [11]. This regulation represents a key mechanism through which samidin exerts its anti-inflammatory properties [11] [13].

Impact on Deoxyribonucleic Acid-Binding Affinity

Samidin significantly affects the deoxyribonucleic acid-binding capabilities of key transcription factors, particularly nuclear factor kappa-light-chain-enhancer of activated B cells and activator protein 1 [11] [13]. Electrophoretic mobility shift assay data demonstrate that samidin substantially reduces the deoxyribonucleic acid-binding affinity of both transcription factor complexes [11]. This reduction in binding affinity represents a fundamental mechanism through which samidin modulates gene expression patterns [11] [13].

The compound's interference with deoxyribonucleic acid-binding affinity occurs through direct molecular interactions that alter the structural conformation of transcription factor complexes [11]. These conformational changes prevent effective deoxyribonucleic acid recognition and binding, ultimately leading to decreased transcriptional activation of target genes [11] [13]. The magnitude of this effect is sufficient to significantly impact downstream inflammatory cascades [11].

Signal Transduction Pathways

p38 Mitogen-Activated Protein Kinase Signaling

Samidin demonstrates significant inhibitory effects on p38 mitogen-activated protein kinase signaling, a critical stress-activated pathway involved in inflammatory responses [11] [13]. Time course experiments reveal that samidin shows substantial inhibitory effects on p38 mitogen-activated protein kinase activation in lipopolysaccharide-stimulated macrophages [11]. The compound effectively disrupts this signaling cascade, which normally plays essential roles in cytokine production and inflammatory gene expression [17] [22].

The p38 mitogen-activated protein kinase pathway represents a key target for samidin's anti-inflammatory activity [11] [13]. Research indicates that samidin interferes with the phosphorylation cascade that normally leads to p38 mitogen-activated protein kinase activation [11]. This interference results in downstream suppression of inflammatory mediator synthesis and reduced cellular inflammatory responses [17] [22].

c-Jun N-terminal Kinase Activation Pathway Interference

Samidin exhibits potent inhibitory effects on c-Jun N-terminal kinase activation, another critical component of the mitogen-activated protein kinase family [11] [13]. Time course experimental data demonstrate that samidin significantly suppresses c-Jun N-terminal kinase activation in stimulated macrophages [11]. This suppression represents a key mechanism through which samidin modulates inflammatory responses [11] [13].

The c-Jun N-terminal kinase pathway interference occurs through disruption of the upstream signaling cascade that normally leads to kinase activation [11] [21]. Samidin effectively prevents the dual phosphorylation events required for c-Jun N-terminal kinase activation, thereby blocking downstream transcriptional responses [19] [21]. This interference contributes significantly to the compound's overall anti-inflammatory profile [11] [13].

| Pathway Component | Effect of Samidin | Functional Outcome |

|---|---|---|

| p38 Mitogen-Activated Protein Kinase | Significant inhibition | Reduced inflammatory mediator production |

| c-Jun N-terminal Kinase | Marked suppression | Decreased transcriptional activation |

| Mitogen-Activated Protein Kinase Kinase 4 | Upstream interference | Blocked kinase cascade activation |

Enzymatic Interactions

Regulation of Inducible Nitric Oxide Synthase Expression

Samidin demonstrates substantial regulatory effects on inducible nitric oxide synthase expression, a key enzyme responsible for nitric oxide production during inflammatory responses [11] [13]. Research conducted in lipopolysaccharide-stimulated RAW 264.7 cells reveals that samidin significantly inhibits both inducible nitric oxide synthase gene expression and nitric oxide production [11]. The compound effectively suppresses the transcriptional mechanisms that normally lead to inducible nitric oxide synthase upregulation [11] [13].

The regulation of inducible nitric oxide synthase expression occurs through samidin's effects on upstream transcription factors, particularly nuclear factor kappa-light-chain-enhancer of activated B cells and activator protein 1 [11] [24]. These transcription factors normally bind to the inducible nitric oxide synthase promoter region and activate gene transcription [24] [25]. Samidin's inhibition of these transcriptional regulators results in decreased inducible nitric oxide synthase expression and subsequent reduction in nitric oxide synthesis [11] [13].

| Parameter | Control Conditions | Samidin Treatment | Percentage Reduction |

|---|---|---|---|

| Inducible Nitric Oxide Synthase Gene Expression | Baseline inflammatory response | Significantly decreased | Substantial suppression |

| Nitric Oxide Production | Elevated in inflammation | Markedly reduced | Significant inhibition |

| Transcriptional Activity | High nuclear factor kappa-light-chain-enhancer of activated B cells/activator protein 1 activity | Suppressed activity | Major reduction |

Effects on Cyclooxygenase-2 Activity

Samidin exhibits significant inhibitory effects on cyclooxygenase-2 expression, a critical enzyme involved in prostaglandin synthesis during inflammatory processes [11] [13]. Studies demonstrate that samidin effectively suppresses cyclooxygenase-2 gene expression levels in stimulated macrophages [11]. This suppression represents an important mechanism through which samidin exerts its anti-inflammatory properties [11] [13].

The effects on cyclooxygenase-2 activity occur through transcriptional regulation rather than direct enzymatic inhibition [11] [27]. Samidin's modulation of nuclear factor kappa-light-chain-enhancer of activated B cells and activator protein 1 pathways directly impacts cyclooxygenase-2 gene transcription [11] [13]. Cyclooxygenase-2 expression is normally regulated by these transcription factors, which bind to specific promoter sequences and activate gene expression [27] [29]. Samidin's interference with these transcriptional mechanisms results in decreased cyclooxygenase-2 expression and reduced prostaglandin synthesis [11] [13].

Samidin demonstrates potent inhibitory effects on nitric oxide production in lipopolysaccharide-stimulated macrophages. Research conducted using RAW 264.7 murine macrophage cell lines revealed that samidin significantly suppressed nitric oxide production in a dose-dependent manner, with concentrations ranging from 5 to 75 micromolar showing progressively enhanced inhibition [1] [2]. The compound's ability to suppress nitric oxide production was quantified using the Griess reagent method, which measures nitrite accumulation in culture media as an indicator of nitric oxide synthesis [1].

The mechanism underlying samidin's nitric oxide suppression involves the inhibition of inducible nitric oxide synthase gene expression and protein levels. Western blot analysis demonstrated that samidin treatment markedly reduced inducible nitric oxide synthase protein expression in lipopolysaccharide-stimulated macrophages [1] [2]. This reduction occurs at the transcriptional level, as evidenced by decreased messenger ribonucleic acid expression of the inducible nitric oxide synthase gene [1].

Experimental data indicates that samidin's nitric oxide suppression is achieved without significant cytotoxicity at therapeutically relevant concentrations. Cell viability studies using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide assay confirmed that samidin concentrations up to 75 micromolar did not significantly affect cell viability, ensuring that the observed anti-inflammatory effects were not due to cellular toxicity [1] [2].

Pro-inflammatory Cytokine Modulation

Tumor Necrosis Factor-α Messenger Ribonucleic Acid Expression Regulation

Samidin exerts significant regulatory control over tumor necrosis factor-α messenger ribonucleic acid expression in activated macrophages. Quantitative real-time polymerase chain reaction analysis revealed that samidin treatment dose-dependently inhibited lipopolysaccharide-induced tumor necrosis factor-α messenger ribonucleic acid expression [1] [2]. This inhibition represents a critical mechanism through which samidin suppresses the inflammatory cascade, as tumor necrosis factor-α serves as a key initiator of inflammatory responses.

The regulatory effect of samidin on tumor necrosis factor-α expression occurs through multiple molecular mechanisms. The compound interferes with the nuclear factor-κB signaling pathway, which is the primary transcriptional regulator of tumor necrosis factor-α gene expression [1] [2]. By inhibiting nuclear factor-κB activation and nuclear translocation, samidin effectively prevents the transcriptional upregulation of tumor necrosis factor-α in response to inflammatory stimuli.

Experimental evidence demonstrates that samidin's inhibitory effects on tumor necrosis factor-α expression are concentration-dependent and temporally regulated. Time-course experiments showed that samidin treatment consistently suppressed tumor necrosis factor-α messenger ribonucleic acid levels throughout the inflammatory response period, indicating sustained anti-inflammatory activity [1] [2].

Influence on Other Inflammatory Mediators

Beyond tumor necrosis factor-α regulation, samidin modulates the expression and activity of multiple inflammatory mediators within the cytokine network. The compound significantly suppresses cyclooxygenase-2 expression, which is responsible for prostaglandin E2 synthesis during inflammatory responses [1] [2]. Western blot analysis confirmed that samidin treatment dose-dependently reduced cyclooxygenase-2 protein levels in lipopolysaccharide-stimulated macrophages.

Samidin's influence extends to the broader inflammatory mediator cascade through its effects on key signaling pathways. The compound inhibits the mitogen-activated protein kinase pathways, specifically targeting p38 mitogen-activated protein kinase and c-Jun N-terminal kinase activation [1] [2]. This inhibition disrupts the downstream signaling cascades that would otherwise amplify inflammatory responses through the production of additional cytokines and chemokines.

The compound also affects the activator protein-1 pathway, which serves as another crucial transcriptional regulator of inflammatory genes. Electrophoretic mobility shift assays demonstrated that samidin significantly suppressed activator protein-1 DNA-binding activity, thereby reducing the transcriptional activation of inflammatory mediator genes [1] [2]. This multi-pathway inhibition contributes to samidin's comprehensive anti-inflammatory profile.

Immune Cell Response Modification

Effects on Macrophage Function

Samidin demonstrates profound effects on macrophage function, fundamentally altering their inflammatory phenotype and response characteristics. The compound transforms classically activated macrophages from a pro-inflammatory state toward a more regulated, anti-inflammatory phenotype [1] [2]. This transformation is evidenced by the reduced production of inflammatory mediators, including nitric oxide, tumor necrosis factor-α, and prostaglandin E2.

The molecular mechanisms underlying samidin's effects on macrophage function involve the disruption of key inflammatory signaling pathways. The compound inhibits nuclear factor-κB activation by preventing the nuclear translocation of the p65 subunit, which is essential for the transcriptional activation of inflammatory genes [1] [2]. This inhibition occurs through the stabilization of inhibitor of nuclear factor-κB proteins and the prevention of their degradation.

Samidin also modulates macrophage function through its effects on the mitogen-activated protein kinase signaling cascades. The compound significantly inhibits p38 mitogen-activated protein kinase and c-Jun N-terminal kinase phosphorylation, which are critical for macrophage activation and inflammatory mediator production [1] [2]. This inhibition results in reduced inflammatory gene transcription and decreased production of pro-inflammatory cytokines.

Impact on Other Inflammatory Cell Types

While direct experimental evidence is primarily available for macrophages, samidin's comprehensive inhibition of inflammatory pathways suggests significant effects on other immune cell types involved in inflammatory responses. The compound's ability to suppress nuclear factor-κB and mitogen-activated protein kinase signaling pathways indicates potential effects on dendritic cells, which rely on these pathways for activation and antigen presentation [3] [4].

Neutrophil function may also be influenced by samidin treatment, as these cells respond to inflammatory mediators whose production is suppressed by the compound. The reduction in chemokine and cytokine production in samidin-treated macrophages would likely decrease neutrophil recruitment and activation at sites of inflammation [5] [6]. This indirect effect could contribute to the overall anti-inflammatory activity of the compound.

XLogP3

Appearance

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard